4-Methoxy-alpha-phpp
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Overview
Description
Preparation Methods
The synthesis of 4-Methoxy-alpha-phpp involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and a suitable ketone. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid . Industrial production methods may involve more advanced techniques and equipment to ensure high purity and yield .
Chemical Reactions Analysis
4-Methoxy-alpha-phpp undergoes various chemical reactions, including:
Scientific Research Applications
4-Methoxy-alpha-phpp has several scientific research applications, including:
Mechanism of Action
The mechanism of action of this compound involves its interaction with neurotransmitter transporters, particularly norepinephrine and dopamine transporters . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced stimulation and euphoria . The compound is metabolized primarily by the enzyme CYP2D6 in the liver .
Comparison with Similar Compounds
4-Methoxy-alpha-phpp is similar to other pyrrolidinophenone derivatives, such as:
α-Pyrrolidinopropiophenone (α-PPP): Structurally related with a similar stimulant effect.
4’-Methyl-α-pyrrolidinopropiophenone (MPPP): Another derivative with a methyl group instead of a methoxy group.
3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP): Contains a methylenedioxy group on the phenyl ring.
These compounds share similar mechanisms of action and effects but differ in their chemical structure and potency .
Properties
CAS No. |
1801552-04-4 |
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Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrrolidin-1-ylheptan-1-one |
InChI |
InChI=1S/C18H27NO2/c1-3-4-5-8-17(19-13-6-7-14-19)18(20)15-9-11-16(21-2)12-10-15/h9-12,17H,3-8,13-14H2,1-2H3 |
InChI Key |
HYDJQOYJALXHLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2 |
Origin of Product |
United States |
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